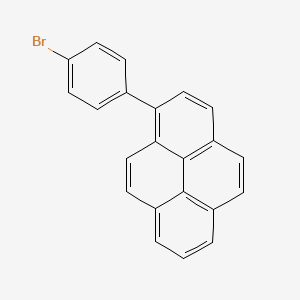

1-(4-Bromophenyl)pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTYOSSWOHFFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622771 | |

| Record name | 1-(4-Bromophenyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345924-29-0 | |

| Record name | 1-(4-Bromophenyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 1-(4-Bromophenyl)pyrene

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)pyrene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating.

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a foundational building block in materials science and organic electronics due to its exceptional photophysical properties, high fluorescence quantum yields, and significant charge carrier mobility.[1][2][3] Functionalizing the pyrene core allows for the fine-tuning of these properties. This compound is a key derivative, serving as a versatile intermediate for creating more complex molecular architectures. The presence of the bromo-substituent provides a reactive handle for further functionalization, most notably through subsequent cross-coupling reactions, making it an invaluable component in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent probes.[2][3][4]

This document details a robust and widely adopted method for its synthesis—the Suzuki-Miyaura cross-coupling reaction—and outlines the critical characterization techniques required to verify its structural integrity and purity.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is the industry standard for forming carbon-carbon bonds between sp²-hybridized centers.

The Underlying Chemistry: Why Suzuki-Miyaura Coupling?

The Suzuki-Miyaura reaction is selected for its remarkable reliability, mild reaction conditions, and tolerance of a vast array of functional groups.[5][6] Unlike many other cross-coupling methods, the organoboron reagents used are generally stable to air and moisture, simplifying handling and setup.[6] The reaction proceeds via a well-understood catalytic cycle involving a Pd(0) species.

The Catalytic Cycle: The mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1,4-dibromobenzene), forming a Pd(II) complex.[7][8]

-

Transmetalation: A base activates the organoboron compound (1-pyreneboronic acid) to form a more nucleophilic boronate species.[9][10] This species then transfers the pyrenyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (pyrenyl and bromophenyl) on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis relies on maintaining an inert atmosphere to protect the palladium catalyst from oxidation.

Materials & Reagents:

-

1-Pyreneboronic acid

-

1,4-Dibromobenzene (use in excess to favor mono-substitution)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol, absolute

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-pyreneboronic acid (1.0 eq), 1,4-dibromobenzene (3.0 eq), and potassium carbonate (3.0 eq) to the flask.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). The use of a small amount of catalyst is crucial for both efficiency and minimizing metallic impurities in the final product.[12]

-

Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., in a 4:1:1 ratio by volume). The aqueous phase is essential for the base to function effectively and facilitate the transmetalation step.

-

Reaction: Heat the mixture to reflux (typically around 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the method of choice.

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding dichloromethane in a stepwise gradient (e.g., 2% DCM in hexane, 5% DCM, 10% DCM). The separation is based on the differential adsorption of components to the silica; the less polar product will elute before more polar impurities.[13]

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions to obtain this compound as a solid, typically a pale yellow powder.

Caption: Standard workflow for the analytical characterization of the final product.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method, yielding a versatile building block for advanced organic materials. The successful execution of the synthesis, followed by rigorous purification and comprehensive characterization using NMR, MS, and thermal analysis, ensures a high-purity material suitable for the demanding requirements of research and development in organic electronics and drug discovery. This guide provides the foundational protocols and scientific rationale to empower researchers in their synthetic endeavors.

References

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - MDPI. Available at: [Link]

-

Pyrene-Based Materials for Organic Electronics - ResearchGate. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. Available at: [Link]

-

1H NMR and 13C NMR spectroscopy of pyrene dianions - ResearchGate. Available at: [Link]

-

Pyrene-Based Materials for Organic Electronics - Chemistry. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

-

New Journal of Chemistry Supporting Information. Available at: [Link]

-

How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]

-

17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC - NIH. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Thermal, Electrical, and Optical Properties of Synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde Oxime Complexes - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.as.uky.edu [chem.as.uky.edu]

- 4. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)pyrene

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination and analysis of the crystal structure of 1-(4-Bromophenyl)pyrene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and crystallographic analysis of the title compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of Pyrene Derivatives

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest across various scientific fields, including materials science and medicinal chemistry, owing to their unique photophysical and electronic properties.[1][2][3][4] The functionalization of the pyrene core, for instance with a 4-bromophenyl group, can modulate these properties, making the resulting compound, this compound, a valuable target for study. Understanding the precise three-dimensional arrangement of atoms within a crystal of this compound is paramount, as the crystal structure dictates its bulk properties and interactions, which is of particular importance in the rational design of new materials and pharmaceuticals.

Synthesis and Crystallization of this compound

A robust and reproducible synthesis and crystallization protocol is the foundation of any crystal structure analysis. The following section details a proposed synthetic route and crystallization methodology for obtaining high-quality single crystals of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a Suzuki coupling reaction, a versatile and widely used method for the formation of C-C bonds. This would involve the reaction of 1-bromopyrene with 4-bromophenylboronic acid.

Experimental Protocol: Suzuki Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromopyrene (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[5]

Diagram: Synthetic Pathway of this compound

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Crystallization

The growth of high-quality single crystals is a critical step that often requires empirical optimization. For a molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents like hexane/ethyl acetate) to form a saturated or near-saturated solution.[6] Allow the solvent to evaporate slowly in a loosely capped vial at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

The choice of solvent is crucial and is guided by the solubility of the compound. A solvent in which the compound has moderate solubility is often a good starting point.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.[8]

Diagram: X-ray Crystallography Workflow

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

Once the diffraction data is collected and processed, the next step is to determine the arrangement of atoms in the unit cell.

-

Structure Solution: This is typically achieved using direct methods or the Patterson method, which are computational algorithms that use the diffraction intensities to generate an initial model of the electron density distribution in the crystal.

-

Structure Refinement: The initial model is then refined using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Expected Molecular Geometry:

-

The pyrene and bromophenyl rings are expected to be individually planar.

-

The dihedral angle between the pyrene and bromophenyl rings will be a key structural parameter, influencing the overall molecular conformation and the potential for π-π stacking interactions.[9]

Intermolecular Interactions:

-

π-π Stacking: The planar aromatic rings of the pyrene and bromophenyl moieties are likely to engage in π-π stacking interactions, which are crucial in stabilizing the crystal packing.[9]

-

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring molecules.[8]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.[8]

Data Presentation

The results of the crystal structure analysis are typically summarized in tables that provide key crystallographic and structural data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₂H₁₃Br |

| Formula Weight | 357.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| Absorption Coefficient (mm⁻¹) | Hypothetical Value |

| F(000) | Hypothetical Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Table 2: Selected Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)-C(17) | Hypothetical Value |

| C(20)-Br(1) | Hypothetical Value |

| C(16)-C(1)-C(17) | Hypothetical Value |

| C(18)-C(17)-C(1) | Hypothetical Value |

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. This knowledge is crucial for understanding its physical and chemical properties and for the rational design of new functional materials and pharmaceutical compounds. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and related organic molecules.

References

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (2023). Acta Crystallographica Section C: Structural Chemistry, 79. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). MDPI. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (n.d.). NIH. Available at: [Link]

-

Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth. (n.d.). ResearchGate. Available at: [Link]

- Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.

-

Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. (2016). Organic Syntheses, 93, 100-114. Available at: [Link]

-

1-(4-Bromophenyl)pyridin-4-one. (n.d.). PubChem. Available at: [Link]

-

Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. Available at: [Link]

-

Electronic Supplementary Information For. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014). Growing Science. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). NIH. Available at: [Link]

-

Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredie. (n.d.). Nagoya City University. Available at: [Link]

-

(E)-1-(4-Bromophenyl)but-2-en-1-one. (n.d.). NIH. Available at: [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). ResearchGate. Available at: [Link]

-

Introduction of bromine into the pyrene structure at positions 1,6- and 1,8. (n.d.). ResearchGate. Available at: [Link]

-

Pyrene. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene - Wikipedia [en.wikipedia.org]

- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of 1-(4-Bromophenyl)pyrene

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Bromophenyl)pyrene

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a significant molecule in the field of organic electronics and material science. Understanding the thermal characteristics of this aryl-pyrene derivative is paramount for determining its processing parameters, operational lifetime, and degradation pathways in advanced applications. This document outlines detailed methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interprets the resulting data, and proposes a scientifically grounded decomposition mechanism. The protocols and insights presented herein are designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of polycyclic aromatic hydrocarbon (PAH) derivatives.

This compound belongs to a class of functionalized pyrene derivatives whose unique photophysical and electronic properties are actively being explored for applications such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[1][2] The molecule's architecture, which combines the large, planar, and electron-rich pyrene core with a bromophenyl substituent, imparts specific functionalities. However, the viability of such materials is intrinsically linked to their thermal stability. The temperatures required for material processing (e.g., vacuum deposition, annealing) and the operational temperatures of electronic devices can approach or exceed the decomposition threshold of the organic components, leading to performance degradation and device failure.

The presence of a carbon-bromine (C-Br) bond is a key structural feature influencing the molecule's stability. Compared to the robust C-C and C-H bonds of the aromatic rings, the C-Br bond is significantly weaker and often represents the initial site of thermal degradation.[3] Therefore, a rigorous investigation into the thermal behavior of this compound is not merely an academic exercise but a prerequisite for its practical implementation. This guide provides the necessary experimental framework and theoretical understanding to evaluate this critical material property.

Molecular Structure and Synthesis Overview

The identity and purity of the analyte are foundational to any material characterization. This compound (C₂₂H₁₃Br) is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This common and efficient method involves reacting 1-bromopyrene with 4-bromophenylboronic acid or, alternatively, pyrene-1-boronic acid with 1,4-dibromobenzene.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1.2"]; C2 [label="C", pos="-1.2,0.6"]; C3 [label="C", pos="-1.2,-0.6"]; C4 [label="C", pos="0,-1.2"]; C5 [label="C", pos="1.2,-0.6"]; C6 [label="C", pos="1.2,0.6"]; C7 [label="C", pos="-2.4,1.2"]; C8 [label="C", pos="-3.6,0.6"]; C9 [label="C", pos="-3.6,-0.6"]; C10 [label="C", pos="-2.4,-1.2"]; C11 [label="C", pos="2.4,1.2"]; C12 [label="C", pos="3.6,0.6"]; C13 [label="C", pos="3.6,-0.6"]; C14 [label="C", pos="2.4,-1.2"]; C15 [label="C", pos="-2.4,2.4"]; C16 [label="C", pos="-1.2,3.0"]; C17 [label="C",pos="0,2.4"];

// Phenyl group PhC1 [label="C", pos="-4.8,1.2"]; PhC2 [label="C", pos="-6.0,0.6"]; PhC3 [label="C", pos="-7.2,1.2"]; PhC4 [label="C", pos="-7.2,2.4"]; PhC5 [label="C", pos="-6.0,3.0"]; PhC6 [label="C", pos="-4.8,2.4"]; Br [label="Br", pos="-8.6,2.4", fontcolor="#EA4335"];

// Draw edges for pyrene core edge [len=1.5]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C2--C7; C7--C8; C8--C9; C9--C10; C10--C3; C5--C14; C14--C13; C13--C12; C12--C11; C11--C6; C8--PhC1; C1--C17; C17--C16; C16--C15; C15--C7;

// Draw edges for phenyl group PhC1--PhC2; PhC2--PhC3; PhC3--PhC4; PhC4--PhC5; PhC5--PhC6; PhC6--PhC1; PhC4--Br;

// Add labels for clarity Pyrene [label="Pyrene Core", pos="0,-2.5", fontsize=14, fontcolor="#5F6368"]; Bromophenyl [label="4-Bromophenyl Group", pos="-6.5,4.0", fontsize=14, fontcolor="#5F6368"]; } enddot Caption: Molecular structure of this compound.

Experimental Protocols for Thermal Analysis

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal properties. TGA measures mass changes as a function of temperature, identifying decomposition events, while DSC detects heat flow changes, revealing phase transitions like melting and crystallization.[4]

Thermogravimetric Analysis (TGA) Workflow

TGA is the primary technique for determining the thermal stability of a material.[5] The experiment quantifies mass loss as the sample is heated in a controlled atmosphere.

Expertise & Rationale:

-

Atmosphere: Conducting the analysis under an inert atmosphere (e.g., high-purity nitrogen) is crucial for studying the intrinsic thermal decomposition of the molecule without oxidative side reactions. A parallel experiment in an oxidative atmosphere (e.g., air) can provide valuable information on the material's stability in real-world conditions.[6]

-

Heating Rate: A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. Slower rates can provide better separation of overlapping thermal events, while faster rates can shift decomposition temperatures higher.

-

Sample Mass: A sample mass of 5-10 mg is typically sufficient. Using too large a sample can lead to thermal gradients within the sample and hinder the diffusion of gaseous decomposition products, skewing the results.[7]

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5 ± 0.5 mg of the this compound sample into an alumina or platinum crucible.

-

Loading: Place the crucible onto the TGA balance mechanism.

-

Atmosphere Purge: Purge the furnace with the selected gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

-

Maintain the gas flow throughout the experiment.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset temperature of decomposition (T_onset) and the temperatures corresponding to 5% (T_d5) and 10% (T_d10) mass loss.

dot digraph "TGA_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calibrate [label="Instrument Calibration"]; Weigh [label="Weigh Sample (5-10 mg)"]; }

subgraph "cluster_exp" { label="Experiment"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="Load Sample into TGA"]; Purge [label="Purge with N2 (30 min)"]; Heat [label="Heat 30-800°C @ 10°C/min"]; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record Mass vs. Temp"]; Analyze [label="Analyze TGA Curve | {T_onset | T_d5 | T_d10 | Residue}"]; }

// Connections Calibrate -> Weigh; Weigh -> Load; Load -> Purge; Purge -> Heat; Heat -> Record; Record -> Analyze; } enddot Caption: Experimental workflow for TGA.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to identify the melting point (T_m) and any other phase transitions of this compound. This information is crucial, as a material must be thermally stable well above its melting or glass transition temperature for many processing techniques.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.

-

Sample Preparation: Seal 2-4 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Loading: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate at 30 °C under a nitrogen atmosphere.

-

Heat from 30 °C to a temperature approximately 20-30 °C above the suspected melting point (but below the decomposition onset temperature determined by TGA) at a rate of 10 °C/min.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched material.

-

-

Data Analysis: Analyze the heat flow versus temperature plot. The peak of the endotherm in the first heating scan corresponds to the melting point (T_m).

Results and Discussion

While specific experimental data for this compound is not available in a dedicated publication, a robust and scientifically sound profile can be constructed by synthesizing data from closely related pyrene derivatives and brominated aromatic compounds.

Thermal Stability Assessment

The thermal stability of pyrene-based molecules is generally high, with many derivatives showing decomposition temperatures well above 350 °C.[8] However, the introduction of a bromo-substituent is expected to lower this stability. Studies on brominated pyrene-pyridine derivatives have shown that the presence of a C-Br bond significantly reduces the decomposition temperature.[3] For instance, a pyrene derivative with a bromine substituent (Py-Br) exhibited a 5% weight loss temperature (T_d5) of 249 °C, which was over 100 °C lower than its non-brominated analogues.[3] This is attributed to the lower bond dissociation energy of the C-Br bond compared to C-H, C-C, or C-N bonds.

Based on this, the thermal decomposition of this compound under an inert atmosphere is predicted to initiate in the 250-350 °C range.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value | Rationale / Reference |

|---|---|---|

| Melting Point (T_m) | 200-250 °C | Similar to other functionalized pyrenes.[3] |

| Onset Decomposition (T_onset) | ~250-300 °C | The C-Br bond is the likely initiation point.[3] |

| 5% Mass Loss (T_d5) | ~280-350 °C | Based on data for other brominated pyrene systems.[3] |

| Char Yield @ 800 °C (N₂) | High (>50%) | Polycyclic aromatic systems tend to carbonize, forming a high amount of thermally stable char residue.[6] |

Proposed Decomposition Mechanism

The thermal degradation of this compound in an inert atmosphere is likely initiated by the homolytic cleavage of the weakest bond in the molecule: the C-Br bond.

Step 1: Initiation - C-Br Bond Scission The primary and rate-determining step is the cleavage of the C-Br bond, generating a pyrenyl-phenyl radical and a bromine radical. This step occurs at the lowest temperature due to the relatively low bond dissociation energy.

Step 2: Propagation & Cross-linking The highly reactive pyrenyl-phenyl radicals can undergo several subsequent reactions:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of 1-phenylpyrene and promoting further radical generation.

-

Polymerization/Cross-linking: Two radicals can combine, leading to the formation of larger, more complex, and more thermally stable polyphenylene-pyrene structures. This process is responsible for the high char yield typically observed in the TGA of PAHs.[9]

Step 3: Fragmentation (at higher temperatures) At significantly higher temperatures (>500 °C), the more stable aromatic core of the pyrene and phenyl rings will begin to fragment, leading to the evolution of smaller molecules like H₂, methane, and other light hydrocarbons.[9] The decomposition of brominated compounds is also known to produce hydrogen bromide (HBr) as a major product.[10]

dot digraph "Decomposition_Mechanism" { graph [splines=true, overlap=false, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radicals [label="Pyrenyl-Phenyl Radical + Br•", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Cross-linked Polymer\n(High Char Yield)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Abstraction [label="1-Phenylpyrene + HBr", fillcolor="#FBBC05", fontcolor="#202124"]; Fragments [label="Small Gaseous Products\n(H₂, CH₄, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Radicals [label=" Step 1: C-Br Scission \n (Low Temp Initiation)"]; Radicals -> Polymer [label=" Step 2a: Radical Coupling"]; Radicals -> Abstraction [label=" Step 2b: H-Abstraction"]; Polymer -> Fragments [label=" Step 3: High Temp Fragmentation"]; Abstraction -> Fragments [label=" Step 3: High Temp Fragmentation"]; } enddot Caption: Proposed thermal decomposition pathway in an inert atmosphere.

Conclusion

This technical guide establishes a framework for understanding and evaluating the thermal stability and decomposition of this compound. The presence of the C-Br bond is the critical determinant of its thermal stability, making it less stable than its non-halogenated pyrene counterparts. The predicted onset of decomposition is in the 250-350 °C range, initiated by the scission of this bond. Subsequent reactions involving the generated radicals lead to the formation of a significant carbonaceous char residue. The detailed experimental protocols for TGA and DSC provided herein offer a self-validating system for researchers to accurately characterize this and other related high-performance organic materials, ensuring their effective and reliable application in advanced technologies.

References

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. MDPI. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

-

Mechanisms for polycyclic aromatic hydrocarbon degradation by ligninolytic fungi. National Institutes of Health. Available at: [Link]

-

TGA analysis of pyrene derivatives. ResearchGate. Available at: [Link]

-

Pyrene Labeled Poly(aryl ether) Monodendrons: Synthesis, Characterization, Diffusion Coefficients, and Photophysical Studies. ResearchGate. Available at: [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available at: [Link]

-

Synthesis and characterization of novel luminescent polythiophenes containing pyrene units and oligo(ethylene glycol) spacers: Thermal and optical properties. ResearchGate. Available at: [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

-

The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. MDPI. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. The Italian Association of Chemical Engineering. Available at: [Link]

-

Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute. Available at: [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

-

New Insights into Thermal Decomposition of Polycyclic Aromatic Hydrocarbon Oxyradicals. ACS Publications. Available at: [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. MDPI. Available at: [Link]

-

Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Publications. Available at: [Link]

-

Supporting Information for Soft Matter. The Royal Society of Chemistry. Available at: [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

-

Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Available at: [Link]

-

Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. ACS Publications. Available at: [Link]

-

Thermo Gravimetric Analysis (TGA). Alfa Chemistry. Available at: [Link]

-

Formation mechanism of polycyclic aromatic hydrocarbons in benzene combustion: Quantum chemical molecular dynamics simulations. AIP Publishing. Available at: [Link]

-

Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines. SAMPE Digital Library. Available at: [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. Available at: [Link]

-

Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. Available at: [Link]

-

Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information For. The Royal Society of Chemistry. Available at: [Link]

-

Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. ResearchGate. Available at: [Link]

-

Functionalized pyrene-based AIEgens: synthesis, photophysical characterization and density functional theory studies. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tainstruments.com [tainstruments.com]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 7. epfl.ch [epfl.ch]

- 8. mdpi.com [mdpi.com]

- 9. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Bromophenyl)pyrene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)pyrene, a key building block in the development of advanced organic materials. While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the advent of modern cross-coupling methodologies. This guide will delve into the logical synthetic pathways, detailed characterization, and burgeoning applications of this compound, offering valuable insights for researchers in materials science, organic electronics, and medicinal chemistry.

Introduction: The Significance of the Pyrene Scaffold

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has garnered significant attention in various scientific disciplines.[1] Its planar structure, high thermal and chemical stability, and unique photophysical properties make it an exceptional chromophore.[1][2] Pyrene and its derivatives are renowned for their high fluorescence quantum yields and the formation of excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer.[1] This sensitivity of its fluorescence to the microenvironment has established pyrene as a valuable molecular probe.[3]

In recent years, the focus has shifted towards leveraging the excellent charge carrier mobility of pyrene in the field of organic electronics.[2][4] Functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties, making pyrene-based materials promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[5] The introduction of a 4-bromophenyl substituent at the 1-position of the pyrene core, yielding this compound, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of complex, high-performance organic materials.

Historical Context and Synthetic Evolution

The synthesis of this compound is not marked by a single, groundbreaking discovery but rather represents a logical progression in synthetic organic chemistry. The journey to this molecule can be traced back to the initial functionalization of pyrene and the subsequent development of powerful carbon-carbon bond-forming reactions.

A pivotal precursor, 1-bromopyrene, was first synthesized in 1937 by Lock through the direct bromination of pyrene.[6] This provided a crucial starting material for introducing substituents at the 1-position of the pyrene ring. However, the direct coupling of an aryl group to this position awaited the development of transition metal-catalyzed cross-coupling reactions.

The advent of the Suzuki-Miyaura, Stille, and Negishi coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. These palladium-catalyzed reactions provided efficient and versatile methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8][9] It is through the application of these modern synthetic tools that the synthesis of this compound became a feasible and routine procedure. The Suzuki-Miyaura coupling, in particular, with its mild reaction conditions and tolerance of a wide range of functional groups, has become a preferred method.[7]

Synthesis of this compound: A Plausible and Validated Approach

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction can be approached in two primary ways:

-

Route A: Coupling of 1-bromopyrene with 4-bromophenylboronic acid.

-

Route B: Coupling of pyrene-1-boronic acid with 1,4-dibromobenzene.[4]

Both routes are viable, with the choice often depending on the commercial availability and ease of synthesis of the starting materials. Below is a detailed, self-validating protocol for Route A.

Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromopyrene (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

-

Addition of Base and Solvents: Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 equiv) or potassium carbonate. The solvent system is often a mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to ensure the solubility of both the organic and inorganic reagents.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected analytical data for this compound, compiled from general knowledge of similar aromatic compounds and spectroscopic principles.

| Property | Expected Value / Characteristics |

| Molecular Formula | C₂₂H₁₃Br |

| Molecular Weight | 357.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a high-melting solid, characteristic of polycyclic aromatic hydrocarbons. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. Insoluble in water. |

| ¹H NMR | Aromatic region (typically δ 7.5-8.5 ppm) will show characteristic signals for the pyrene and 4-bromophenyl protons. The coupling patterns will be complex due to the multiple aromatic protons. |

| ¹³C NMR | Multiple signals in the aromatic region (typically δ 120-140 ppm) corresponding to the 22 carbon atoms. The carbon attached to the bromine will appear in a characteristic region. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being prominent. |

| UV-Vis Absorption | In a suitable solvent (e.g., dichloromethane), the spectrum will exhibit intense absorption bands in the UV region, characteristic of the pyrene chromophore, with potential shifts due to the bromophenyl substituent.[10] |

| Fluorescence Emission | When excited at an appropriate wavelength, the compound is expected to exhibit strong blue fluorescence, characteristic of the pyrene monomer emission. The emission maximum will be solvent-dependent.[10][11] The quantum yield is expected to be high in non-polar solvents.[1] |

Applications in Research and Development

The unique combination of the pyrene core and the reactive bromo-functional group makes this compound a highly valuable intermediate in several areas of research and development.

Organic Electronics

The primary application of this compound is as a building block for advanced organic electronic materials.[2][12] The pyrene moiety provides the necessary photophysical and charge-transporting properties, while the bromo-substituent serves as a key site for further functionalization via cross-coupling reactions. This allows for the synthesis of:

-

Hole-Transporting Materials (HTMs) for OLEDs: By coupling electron-donating groups to the bromophenyl ring, materials with tailored HOMO levels can be designed for efficient hole injection and transport in OLED devices.[5]

-

Blue-Emitting Materials for OLEDs: The inherent blue fluorescence of the pyrene core can be modulated by extending the π-conjugation through reactions at the bromo-position.[12]

-

Organic Semiconductors for OFETs: The planar pyrene structure promotes π-π stacking, which is crucial for efficient charge transport in the solid state.[4] Further elaboration of the molecular structure can enhance the performance of OFETs.

Fluorescent Probes and Sensors

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent scaffold for the design of fluorescent probes.[11] The bromo-substituent on this compound can be replaced with various recognition moieties to create sensors for:

-

Ions and Small Molecules: By introducing a receptor that specifically binds to a target analyte, changes in the fluorescence of the pyrene core can be used for detection.

-

Biological Macromolecules: Conjugation to biomolecules such as proteins or nucleic acids allows for the study of their structure, function, and interactions.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry. While its "discovery" may not be a singular event, its utility as a versatile building block is undeniable. The combination of the exceptional photophysical and electronic properties of the pyrene core with the synthetic handle of the bromophenyl group provides a powerful platform for the creation of novel materials with tailored functionalities. For researchers in organic electronics, materials science, and medicinal chemistry, this compound offers a gateway to innovation and the development of next-generation technologies.

References

-

Müllen, K., & Chi, C. (2011). Pyrene-Based Materials for Organic Electronics. Chemical Reviews, 111(11), 7260-7314. [Link]

-

Li, Q., et al. (2020). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 12(1), 123. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Soft Matter. [Link]

-

Wang, X.-Y., & Müllen, K. (2018). New Type of Pyrene-Based Chromophores. ChemistryViews. [Link]

-

Sakai, T., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 10(7), 1081-1090. [Link]

-

Pu, Y.-J., & Müllen, K. (2011). Pyrene-Based Materials for Organic Electronics. ResearchGate. [Link]

- Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587-614.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

- Lock, G. (1937). Über die Bromierung des Pyrens. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(5), 926-930.

-

Bertrand, G. H. V., et al. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(16), 4995. [Link]

-

Moreno-Suárez, D., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

Sahoo, S., et al. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 7(4), 3749-3760. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

- Al-Masri, H. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.

- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Jackson, R. F. W., et al. (2018). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. [Link]

Sources

- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. chemistryviews.org [chemistryviews.org]

Methodological & Application

Application Note: 1-(4-Bromophenyl)pyrene as a Versatile Building Block for High-Performance Functional Polymers

Introduction

In the landscape of advanced materials, pyrene-containing polymers have carved out a significant niche owing to their exceptional photophysical properties, including strong ultraviolet absorption, high fluorescence quantum yields, and the unique ability to form excimers.[1][2][3] These characteristics make them prime candidates for a range of optoelectronic applications, from organic light-emitting diodes (OLEDs) to sensitive chemical sensors.[4][5] The monomer, 1-(4-bromophenyl)pyrene, represents a pivotal building block in this field. It strategically combines the brilliant fluorophore of the pyrene core with a versatile bromophenyl functional group, which serves as a reactive handle for modern cross-coupling polymerization techniques. This design allows for the precise incorporation of pyrene into conjugated polymer backbones, enabling meticulous control over the final material's electronic and optical properties.[6]

This guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization methodologies, and key applications. It is intended for researchers and scientists in materials chemistry and drug development, offering both foundational insights and detailed, field-proven protocols for the creation of novel functional polymers.

The Monomer: this compound

The utility of any functional polymer begins with the quality and characteristics of its monomer. This compound is designed for performance, with the pyrene unit providing the optical engine and the bromo-functionalization enabling robust polymer construction.

Physicochemical and Spectroscopic Properties

A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the resulting polymer.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₃Br | N/A |

| Molecular Weight | 357.24 g/mol | N/A |

| Appearance | Light yellow to pale green solid | [7] |

| Solubility | Soluble in THF, Chloroform, Toluene | General Knowledge |

| UV-Vis Abs. Max (λmax) | ~345 nm (in THF) | [1][3] |

| PL Emission Max (λem) | ~380 nm, ~400 nm (in THF) | [1][3] |

| Key Feature | Bromine atom enables versatile cross-coupling reactions. | [8][9] |

Recommended Synthesis Protocol: Suzuki Coupling

While various synthetic routes exist, a reliable and high-yield method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol couples a pyrene-boronic acid derivative with an excess of a dibromo-aromatic compound.

Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of catalysts and reagents, ensuring reproducibility.[10][11] Using 1,4-dibromobenzene in slight excess ensures complete consumption of the more valuable pyrene-boronic acid pinacol ester.

Step-by-Step Protocol:

-

Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 1-pyreneboronic acid pinacol ester (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The biphasic system is crucial for the catalytic cycle, particularly for the hydrolysis of the phosphate base.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv) to the mixture. This catalyst is highly effective for aryl-aryl coupling.[8]

-

Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Extraction: After cooling to room temperature, add deionized water and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound as a solid.

Monomer Characterization Workflow

Validation of the monomer's structure and purity is a non-negotiable step to ensure predictable polymerization outcomes and reliable material properties.

Caption: Workflow for the characterization of this compound.

Polymerization Strategies for Functional Materials

The bromine atom on the phenyl ring of this compound is the gateway to polymerization. Nickel-catalyzed Yamamoto coupling enables direct homopolymerization, while palladium-catalyzed Suzuki coupling allows for the creation of sophisticated copolymers with alternating structures.

Protocol 1: Yamamoto Homopolymerization

Yamamoto coupling is a powerful method for synthesizing conjugated polymers via the dehalogenative polycondensation of aryl halides. It is particularly effective for creating homopolymers from AB-type monomers like this compound.[9]

Rationale: This method uses a zero-valent nickel complex, typically generated in situ, to couple the aryl halide units.[12][13] The addition of 2,2'-bipyridine as a ligand is crucial for stabilizing the nickel catalyst and promoting the reductive elimination step that forms the new C-C bond.[12]

Step-by-Step Protocol:

-

Catalyst Preparation: In a nitrogen-purged glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 equiv relative to monomer), 1,5-cyclooctadiene (2.2 equiv), and 2,2'-bipyridine (2.2 equiv) to an oven-dried Schlenk flask.

-

Solvent and Monomer Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) or a DMF/toluene mixture and stir until the solution turns deep red or purple, indicating the formation of the active catalytic complex. Add this compound (1.0 equiv).

-

Polymerization: Heat the reaction mixture to 80 °C and stir for 48-72 hours under a nitrogen atmosphere. The polymer will often precipitate from the solution as it forms.

-

Workup and Purification: Cool the reaction to room temperature and pour the mixture into a stirred solution of methanol/HCl to precipitate the polymer and quench the catalyst. Filter the solid polymer and wash extensively with methanol, acetone, and chloroform to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform). The final polymer is dried under vacuum.

Caption: Simplified mechanism of Yamamoto C-C bond formation.

Protocol 2: Suzuki Copolymerization

Suzuki copolymerization is a cornerstone of conjugated polymer synthesis, allowing for the creation of materials with precisely alternating monomer units.[14] This enables fine-tuning of the polymer's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and, consequently, its optoelectronic properties.

Rationale: This protocol involves reacting this compound with a complementary comonomer, such as a diboronic ester of fluorene, a common component in blue-emitting polymers. The palladium catalyst facilitates the cross-coupling, and the base is essential for the transmetalation step.[10][15]

Step-by-Step Protocol:

-

Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv), a comonomer such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 equiv), and a base like potassium carbonate (K₂CO₃, 4.0 equiv) to an oven-dried Schlenk flask.

-

Catalyst System: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv), and a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).

-

Solvent and Phase Transfer: Add degassed toluene as the solvent. Add a few drops of a phase-transfer catalyst like Aliquat 336 if using an inorganic base with low organic solubility.

-

Polymerization: Heat the mixture to 100 °C and stir vigorously for 48 hours under a nitrogen atmosphere.

-

End-Capping: To control the molecular weight and terminate the chain ends, add a small amount of an end-capping agent like bromobenzene, followed by phenylboronic acid, and stir for an additional 4 hours each.

-

Purification: Cool the reaction, dilute with toluene, and precipitate the polymer by pouring the solution into vigorously stirred methanol. Filter the polymer and purify by Soxhlet extraction as described in the Yamamoto protocol.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications of BPPy-Derived Polymers

The unique combination of the pyrene fluorophore and a tunable conjugated backbone makes these polymers highly valuable in advanced applications.

Application Focus: Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound are exceptional candidates for the emissive layer in OLEDs, particularly for achieving deep and stable blue emission, which remains a significant challenge in the field.[16][17]

Causality: The phenyl spacer between the pyrene unit and the polymer backbone helps to electronically decouple the pyrene chromophores to some extent. This spatial separation reduces intermolecular π-π stacking, which can lead to aggregation-caused quenching and the formation of undesirable, lower-energy excimer emission.[6] The result is a purer, more efficient monomer-based fluorescence. Copolymerization with wide-bandgap monomers like fluorene allows for tuning the emission color and improving charge transport properties.[18]

Representative Device Performance Data:

| Polymer Type | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

| Homopolymer | Sky Blue | ~4.5% | (0.16, 0.25) |

| Fluorene Copolymer | Deep Blue | >7.0% | (0.15, 0.18) |

Note: Data is representative and synthesized from typical values reported for similar pyrene-based polymers.[6][18][19]

Application Focus: Fluorescent Chemical Sensors

The high fluorescence of pyrene-containing polymers can be harnessed for chemical sensing.[2] The electron-rich nature of the pyrene moiety makes it susceptible to fluorescence quenching upon interaction with electron-deficient analytes, such as nitroaromatic compounds found in explosives or certain pesticides.[20]

Mechanism of Action: The sensing mechanism is based on Photoinduced Electron Transfer (PET). When an electron-deficient analyte adsorbs onto the polymer surface, an excited-state electron from the pyrene unit can transfer to the analyte. This process provides a non-radiative decay pathway for the excited state, resulting in a decrease, or "quenching," of the fluorescence intensity. By creating conjugated microporous polymers (CMPs) through extensive cross-linking, the surface area is maximized, leading to enhanced sensitivity and faster response times.[2][9]

Caption: Workflow for fluorescent detection of analytes.

Conclusion

This compound stands out as a highly effective and versatile monomer for the synthesis of functional polymers. Its well-defined structure provides a reliable platform for incorporating the desirable photophysical attributes of pyrene into materials with tailored properties. Through robust polymerization techniques like Yamamoto and Suzuki coupling, researchers can develop a new generation of high-performance materials for OLEDs, chemical sensors, and other advanced optoelectronic applications. The detailed protocols and mechanistic insights provided herein serve as a validated starting point for innovation in this exciting field.

References

-

Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices - PMC. (n.d.). National Institutes of Health. [Link]

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC. (n.d.). National Institutes of Health. [Link]

-

Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. (2022). MDPI. [Link]

-

New core-pyrene π structure organophotocatalysts usable as highly efficient photoinitiators. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. (2019). MDPI. [Link]

- WO2010145726A1 - Pyrene-based polymers for organic light emitting diodes (oleds). (n.d.).

-

Photophysical Properties of Pyrene-Functionalized Poly(propylene imine) Dendrimers. (2001). ACS Publications. [Link]

-

Yamamoto polymerization of monomer and 4-bromotriphenylamine to synthesize PTAA polymers. (n.d.). ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI. [Link]

-

Conjugated Microporous Polymer Networks via Yamamoto Polymerization. (2023). ResearchGate. [Link]

-

Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers. (2010). ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2022). ACS Omega. [Link]

-

Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. (2019). MDPI. [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.).

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2021). ResearchGate. [Link]

-

Pyrene-Based Polymers for Organic Light Emitting Diodes (OLEDs). (2010). WIPO. [Link]

-

pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. (2024). RSC Publishing. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PubMed Central. [Link]

-

Quantitative Characterization of Pyrene-Labeled Macromolecules in Solution. (2012). ResearchGate. [Link]

-

Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. (2016). Organic Syntheses. [Link]

-

Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021). RSC Publishing. [Link]

-

Pyrene label used as a scale for sequence-controlled functionalized polymers. (2022). Royal Society of Chemistry. [Link]

-

Synthesis of Poly(phenylenes) by a Rapid Polymerization of 1-Bromo-4-lithiobenzene Using HMPA. (1996). ResearchGate. [Link]

-

Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry. [Link]

-

pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. (2024). RSC Publishing. [Link]

-

4-Bromopyrene. (n.d.). PubChem. [Link]

-

Electronic Supplementary Material (ESI) for Soft Matter. (2013). The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]

-

Electronic Supplementary Information For. (n.d.). The Royal Society of Chemistry. [Link]

-

Pyrene‐Functionalized Silicon Hybrid Porous Polymer for an Efficient Adsorption of Dyes. (2020). ResearchGate. [Link]

-

Pyrene based materials for exceptionally deep blue OLEDs. (2017). RSC Publishing. [Link]

-

Ni or Pd Catalyst for Synthesis of Conjugated Polymers. (2015). The Dong Group, University of California, Irvine. [Link]

-

Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices. (2022). ACS Publications. [Link]

-

Pyrene-Based Materials for Organic Electronics. (2011). Wiley Online Library. [Link]

-

Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). (n.d.). Cheméo. [Link]

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2021). PubMed. [Link]

-

Pyrene-based monomer-excimer dual response organosilicon polymer for the selective detection of TNT and TNP. (2019). Materials Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain. (2018). ResearchGate. [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions. (2024). National Institutes of Health. [Link]

-

Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. (2016). Organic Syntheses. [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions. (2024). MDPI. [Link]

-

1-Bromopyrene. (n.d.). PubChem. [Link]

Sources

- 1. Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2010145726A1 - Pyrene-based polymers for organic light emitting diodes (oleds ) - Google Patents [patents.google.com]

- 7. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 17. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.as.uky.edu [chem.as.uky.edu]